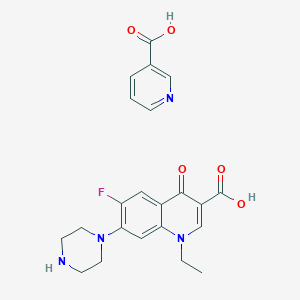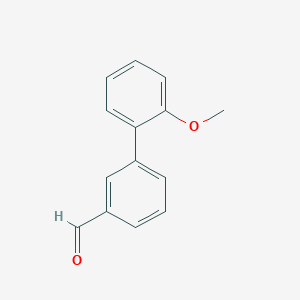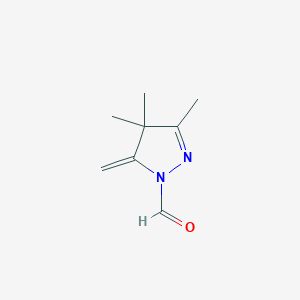
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, also known as TMP, is a chemical compound that has been widely researched for its potential applications in various fields. It is a pyrazole derivative that has been found to exhibit interesting biochemical and physiological effects. In
科学研究应用
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, antifungal, and antibacterial properties. 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been found to exhibit interesting electrochemical properties and has been studied for its potential use in the development of electrochemical sensors.
作用机制
The mechanism of action of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is not yet fully understood. However, it has been proposed that it exhibits its biological effects through the inhibition of certain enzymes and proteins. For example, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain fungal and bacterial enzymes, leading to its antifungal and antibacterial effects.
Biochemical and Physiological Effects:
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to exhibit antifungal and antibacterial effects by inhibiting the activity of certain enzymes and proteins. In addition, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit interesting electrochemical properties, making it a potential candidate for the development of electrochemical sensors.
实验室实验的优点和局限性
One of the main advantages of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of interesting biological effects. However, one of the limitations of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret certain experimental results.
未来方向
There are a number of future directions for research on 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde. One area of research could focus on further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Another area of research could focus on developing new synthesis methods for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde that could improve its yield and solubility. Finally, research could also focus on developing new applications for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, such as in the development of new electrochemical sensors or as a potential therapeutic agent for the treatment of inflammatory and infectious diseases.
合成方法
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde can be synthesized through a multistep process involving the reaction of 3,4,4-trimethyl-5-methylpyrazole with various reagents. One of the most common methods involves the reaction of 3,4,4-trimethyl-5-methylpyrazole with ethyl formate in the presence of sodium ethoxide. This reaction produces 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde with a yield of around 60%. Other methods involve the use of different reagents such as acetic anhydride, acetyl chloride, and benzaldehyde.
属性
CAS 编号 |
115174-62-4 |
|---|---|
产品名称 |
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
3,4,4-trimethyl-5-methylidenepyrazole-1-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3,4)7(2)10(5-11)9-6/h5H,2H2,1,3-4H3 |
InChI 键 |
RBOWIMOFBFYFPU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C=O |
规范 SMILES |
CC1=NN(C(=C)C1(C)C)C=O |
同义词 |
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-3,4,4-trimethyl-5-methylene- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
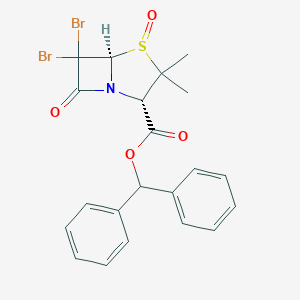
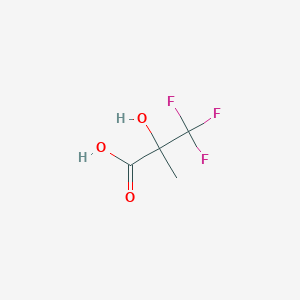


![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
